

Comprehensive Technical Guide: VS-83 (Eg5 Inhibitor IV)[1][2][3][4]

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Compound of Interest

Compound Name: *Eg5 Inhibitor IV, VS-83*

CAS No.: *909250-29-9*

Cat. No.: *B1365022*

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Executive Summary

VS-83 (Chemical Name: 5-Fluoro-3,4-dihydro-4-(3-hydroxyphenyl)-2(1H)-quinazolinethione) is a cell-permeable, small-molecule inhibitor of Eg5 (Kinesin-5/KIF11). Unlike ATP-competitive inhibitors, VS-83 functions via an allosteric mechanism, binding to a site distinct from the nucleotide-binding pocket. This interaction locks the motor protein in an ADP-bound state, preventing the force generation required for centrosome separation during prophase.

The compound is widely utilized as a chemical probe to induce monoastral spindle formation, leading to mitotic arrest (prometaphase) and subsequent apoptosis in dividing cells. It exhibits superior antiproliferative potency compared to the prototype inhibitor Monastrol, making it a critical tool for studying kinesin biology and potential chemotherapeutic pathways in glioblastoma and other solid tumors.

Physicochemical Profile

Understanding the chemical stability and solubility of VS-83 is prerequisite for reproducible experimental design.

Chemical Identity & Properties

Property	Specification
Common Name	VS-83; Eg5 Inhibitor IV
CAS Number	909250-29-9
IUPAC Name	5-Fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione
Molecular Formula	C ₁₄ H ₁₁ FN ₂ OS
Molecular Weight	274.31 g/mol
Appearance	White to off-white solid
Purity	≥98% (HPLC)
Cell Permeability	Yes

Solubility & Reconstitution

VS-83 is hydrophobic and requires organic solvents for stock preparation.

Solvent	Max Solubility	Storage Stability (Stock)	Notes
DMSO	~50 mg/mL (182 mM)	-20°C (3-6 months)	Recommended. Avoid freeze-thaw cycles.
Ethanol	~5 mg/mL (18 mM)	-20°C (1 month)	Lower solubility; not recommended for high-concentration stocks.
Water	Insoluble	N/A	Precipitates immediately upon addition to aqueous media without carrier.

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Critical Protocol Note: When dosing cells, dilute the DMSO stock into culture medium such that the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Mechanism of Action (MoA)

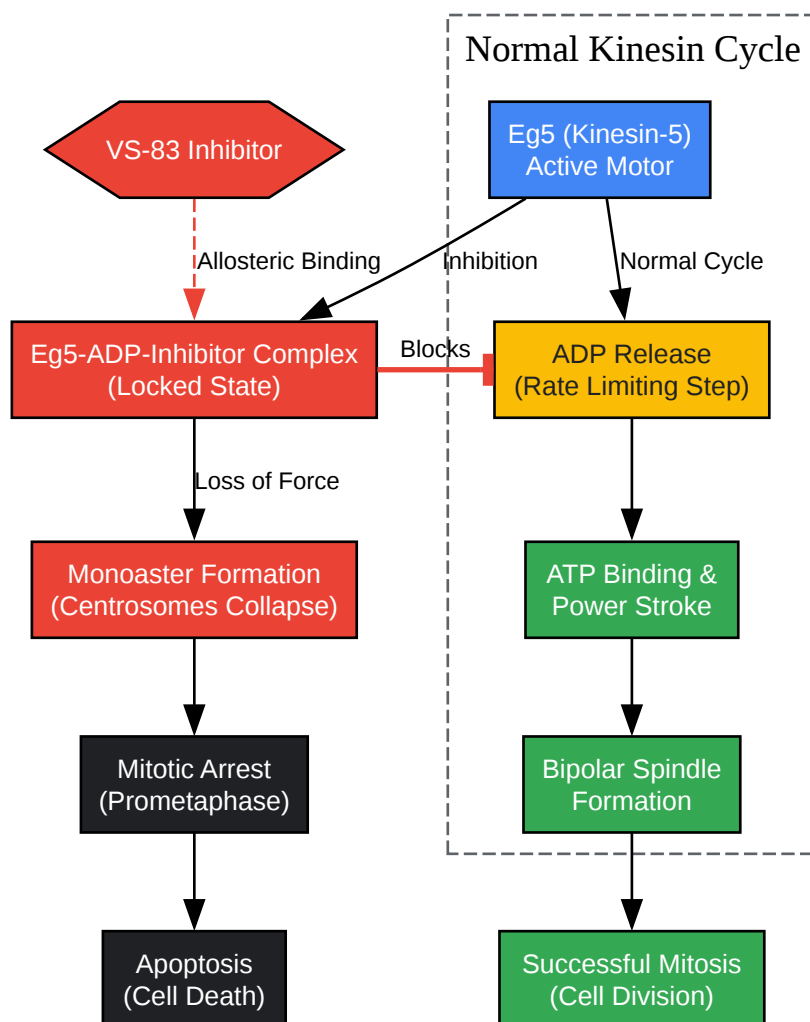
VS-83 targets the Kinesin-5 (Eg5) motor protein, which is essential for establishing bipolar spindles during mitosis.

Molecular Mechanism

- **Allosteric Binding:** VS-83 binds to an induced fit pocket formed by the $\alpha 2/\alpha 3$ helices and the loop L5 of the Eg5 motor domain.
- **ADP Trapping:** This binding stabilizes the Eg5-ADP complex, inhibiting the release of ADP.
- **Force Inhibition:** Without ADP release, Eg5 cannot bind ATP or undergo the conformational change (power stroke) required to slide antiparallel microtubules.
- **Phenotypic Outcome:** The centrosomes fail to separate, resulting in a "Monoaster" phenotype (rosette-like microtubule array) and activation of the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest.

Signaling Pathway Visualization

The following diagram illustrates the interference of VS-83 in the mitotic kinesin pathway.



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Caption: VS-83 allosterically locks Eg5 in an ADP-bound state, preventing bipolar spindle assembly.

Biological Activity & Potency

VS-83 is a "second-generation" monastrol analogue, designed to improve potency and cellular retention.

Comparative Potency Data

Parameter	VS-83	Monastrol (Prototype)	Improvement Factor
Cellular EC ₅₀ (BSC-1 Cells)	~7.3 μ M	~58.7 μ M	~8x More Potent
Biochemical IC ₅₀ (ATPase)	~20 μ M	~14-50 μ M	Comparable
Antiproliferative Activity	High	Moderate	\geq 10-fold vs Monastrol
Selectivity	Eg5 Specific	Eg5 Specific	Similar Profile

Note: While biochemical inhibition (ATPase assay) appears similar, VS-83 exhibits significantly higher cellular potency, likely due to enhanced cell permeability and intracellular stability compared to Monastrol.

Experimental Protocols

The following workflows are validated for use with VS-83 in mammalian cell culture models (e.g., HeLa, U-87 MG).

Stock Preparation

- Weigh 1.0 mg of VS-83 powder.
- Add 72.9 μ L of sterile DMSO to achieve a 50 mM stock solution.
- Vortex vigorously until completely dissolved.
- Aliquot into 10 μ L volumes and store at -20°C.

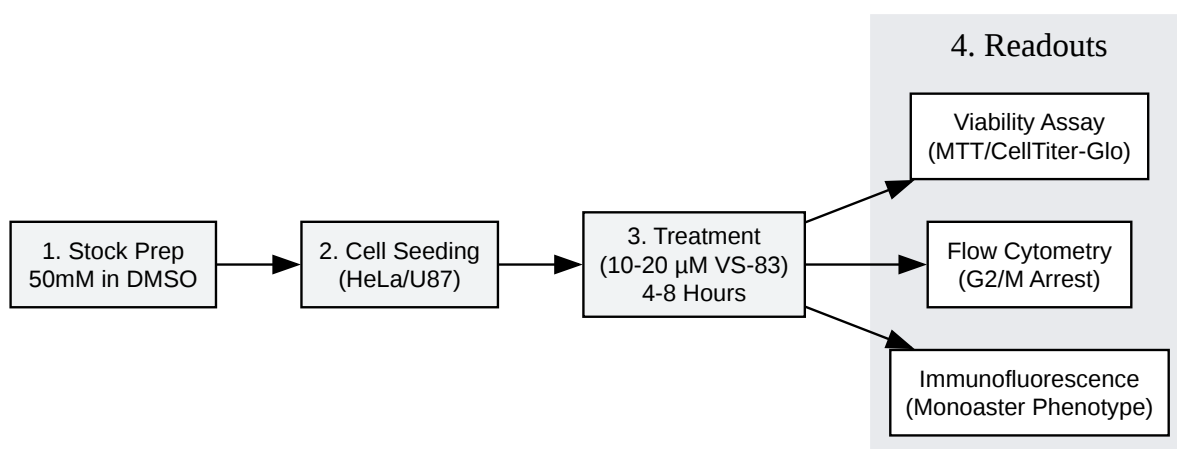
Phenotypic Assay: Monoaster Observation

Objective: Visualize Eg5 inhibition via immunofluorescence.

- Seeding: Plate HeLa cells on coverslips at 50% confluence.
- Treatment:

- Treat cells with 10 μ M VS-83 for 4–8 hours.
- Control: Treat with 0.1% DMSO.
- Fixation: Fix with -20°C Methanol for 5 minutes.
- Staining:
 - Primary Ab: Anti- α -Tubulin (Microtubules) and Anti- γ -Tubulin (Centrosomes).
 - Secondary Ab: AlexaFluor-488 (Green) and AlexaFluor-594 (Red).
 - Counterstain: DAPI (Nuclei).
- Analysis: Observe under fluorescence microscopy.
 - Positive Result: Rosette-like microtubule arrays with chromatin in the center (Monoaster).
 - Negative Control: Bipolar spindles with aligned chromosomes.

Workflow Diagram



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Caption: Standardized workflow for evaluating VS-83 activity in vitro.

References

- PubChem Compound Summary.**Eg5 Inhibitor IV, VS-83** (CID 11521919).[1] National Center for Biotechnology Information. [Link](#)
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Sources

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